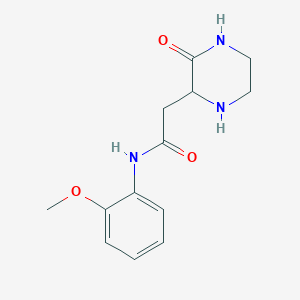![molecular formula C23H27NO2 B11572716 2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11572716.png)
2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole core, a propyl chain, and a phenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one can be achieved through a multi-step process involving several key reactions:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a propyl halide in the presence of a Lewis acid catalyst.
Introduction of the Phenoxy Group: The phenoxy group can be attached via a nucleophilic substitution reaction, where the propyl chain is reacted with 2-methylphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the phenoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group. Common reagents include alkyl halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}propan-1-one
- 2,2-dimethyl-1-{1-[3-(2-fluorophenoxy)propyl]-1H-indol-3-yl}propan-1-one
- 2,2-dimethyl-1-{1-[3-(2-bromophenoxy)propyl]-1H-indol-3-yl}propan-1-one
Uniqueness
2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one is unique due to the presence of the 2-methylphenoxy group, which may confer distinct biological activities and chemical properties compared to its analogs with different substituents on the phenoxy group.
Properties
Molecular Formula |
C23H27NO2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2,2-dimethyl-1-[1-[3-(2-methylphenoxy)propyl]indol-3-yl]propan-1-one |
InChI |
InChI=1S/C23H27NO2/c1-17-10-5-8-13-21(17)26-15-9-14-24-16-19(22(25)23(2,3)4)18-11-6-7-12-20(18)24/h5-8,10-13,16H,9,14-15H2,1-4H3 |
InChI Key |
VUXYZUIVQXQDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11572636.png)
![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572640.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572644.png)
![(6Z)-6-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11572645.png)
![azepan-1-yl[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11572646.png)
![ethyl 7-[(4-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B11572653.png)
![4-Amino-1-propylsulfanyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11572664.png)
![2-fluoro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11572667.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572669.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572676.png)
![3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11572679.png)
![3-Butyl-5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B11572683.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11572690.png)
